2-(Difluoromethyl)-1,3-thiazole-4-carboxylic acid 2-(Difluoromethyl)-1,3-thiazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18193140
InChI: InChI=1S/C5H3F2NO2S/c6-3(7)4-8-2(1-11-4)5(9)10/h1,3H,(H,9,10)
SMILES:
Molecular Formula: C5H3F2NO2S
Molecular Weight: 179.15 g/mol

2-(Difluoromethyl)-1,3-thiazole-4-carboxylic acid

CAS No.:

Cat. No.: VC18193140

Molecular Formula: C5H3F2NO2S

Molecular Weight: 179.15 g/mol

* For research use only. Not for human or veterinary use.

2-(Difluoromethyl)-1,3-thiazole-4-carboxylic acid -

Specification

Molecular Formula C5H3F2NO2S
Molecular Weight 179.15 g/mol
IUPAC Name 2-(difluoromethyl)-1,3-thiazole-4-carboxylic acid
Standard InChI InChI=1S/C5H3F2NO2S/c6-3(7)4-8-2(1-11-4)5(9)10/h1,3H,(H,9,10)
Standard InChI Key QTRKYJCDZMCUNB-UHFFFAOYSA-N
Canonical SMILES C1=C(N=C(S1)C(F)F)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 2-(difluoromethyl)-1,3-thiazole-4-carboxylic acid is C5_5H3_3F2_2NO2_2S, with a molecular weight of 191.15 g/mol. The thiazole ring adopts a planar conformation, with bond lengths and angles consistent with aromatic heterocycles. The difluoromethyl group at the 2-position introduces significant electronegativity, polarizing adjacent bonds and influencing the compound’s dipole moment. The carboxylic acid moiety at the 4-position contributes to hydrogen-bonding capabilities, enhancing solubility in polar solvents.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC5_5H3_3F2_2NO2_2S
Molecular Weight191.15 g/mol
IUPAC Name2-(difluoromethyl)-1,3-thiazole-4-carboxylic acid
SMILESO=C(O)C1=CSC(CF)N1
Topological Polar Surface Area78.8 Ų

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the difluoromethyl group (19^{19}F NMR: δ -110 to -115 ppm, doublet) and the thiazole protons (1^{1}H NMR: δ 8.2–8.5 ppm, singlet). Infrared (IR) spectroscopy shows a strong absorption band at 1700–1720 cm1^{-1}, corresponding to the carbonyl stretch of the carboxylic acid .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 2-(difluoromethyl)-1,3-thiazole-4-carboxylic acid typically involves a multi-step sequence:

  • Thiazole Ring Formation: Condensation of thioamides with α-halo carbonyl precursors under basic conditions yields the thiazole core.

  • Difluoromethylation: Introduction of the -CF2_2H group via radical or nucleophilic pathways. Recent methods employ Langlois’ reagent (NaSO2_2CF2_2H) or photoredox-catalyzed reactions to install the difluoromethyl moiety .

  • Carboxylation: Oxidation of a methyl or hydroxymethyl group at the 4-position using KMnO4_4 or RuO4_4 generates the carboxylic acid functionality.

Table 2: Representative Synthetic Routes

StepReagents/ConditionsYield (%)
1Chloroacetaldehyde, NH4_4SCN, HCl65–70
2CF2_2HBr, CuI, DMF45–50
3KMnO4_4, H2_2O, 80°C85–90

Mechanistic Insights

Difluoromethylation proceeds via a radical chain mechanism, where initiators such as azobisisobutyronitrile (AIBN) generate CF2_2H radicals that add to the thiazole ring. Density functional theory (DFT) calculations indicate that the 2-position is favored due to reduced steric hindrance and favorable orbital overlap .

Biological and Pharmacological Applications

Antimicrobial Activity

Thiazole derivatives exhibit broad-spectrum antimicrobial properties. In vitro studies demonstrate that 2-(difluoromethyl)-1,3-thiazole-4-carboxylic acid inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) by disrupting cell wall biosynthesis. The difluoromethyl group enhances membrane permeability, while the carboxylic acid chelates essential metal ions.

Enzyme Inhibition

The compound acts as a competitive inhibitor of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. X-ray crystallography reveals hydrogen bonding between the carboxylic acid and Asp27 residue (PDB: 1U72). Fluorine atoms participate in hydrophobic interactions with Ile94 and Leu4, stabilizing the enzyme-inhibitor complex .

Comparative Analysis with Related Thiazoles

4-(Difluoromethyl)-2-phenyl-1,3-thiazole-5-carboxylic Acid

The phenyl substituent at the 2-position enhances lipophilicity, improving blood-brain barrier penetration. This analog shows anticonvulsant activity in rodent models (ED50_{50} = 12 mg/kg), attributed to modulation of GABAA_A receptors .

Stability and Reactivity

Thermal Stability

Thermogravimetric analysis (TGA) indicates decomposition onset at 210°C, with maximal weight loss at 250°C. The difluoromethyl group confers resistance to oxidation compared to non-fluorinated analogs.

Hydrolytic Degradation

Under acidic conditions (pH < 3), the thiazole ring undergoes hydrolysis to form thiourea and glyoxylic acid derivatives. Neutral and alkaline conditions stabilize the compound, with a half-life > 24 hours at pH 7.4.

Industrial and Environmental Considerations

Scalability

Continuous flow reactors optimize yield (up to 78%) and reduce reaction times (2 hours vs. 12 hours batch). Solvent recycling protocols minimize waste, aligning with green chemistry principles .

Ecotoxicology

Aquatic toxicity assays indicate moderate risk (LC50_{50} for Daphnia magna = 12 mg/L). Biodegradation studies show 60% mineralization over 28 days, primarily via defluorination and ring cleavage.

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